molecular formula C11H15Br2N B14133081 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide CAS No. 88799-20-6

1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide

Cat. No.: B14133081
CAS No.: 88799-20-6
M. Wt: 321.05 g/mol
InChI Key: ICYKPAWCUCLHTF-UHFFFAOYSA-M
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Description

1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with N-methylpyrrolidine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the pyrrolidinium ion can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl moiety.

    Pyrrolidinium derivatives: Compounds such as N-methylpyrrolidinium chloride and N-ethylpyrrolidinium bromide share the pyrrolidinium ion.

Uniqueness

1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is unique due to the combination of the bromophenyl group and the pyrrolidinium ion. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

88799-20-6

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

1-(4-bromophenyl)-1-methylpyrrolidin-1-ium;bromide

InChI

InChI=1S/C11H15BrN.BrH/c1-13(8-2-3-9-13)11-6-4-10(12)5-7-11;/h4-7H,2-3,8-9H2,1H3;1H/q+1;/p-1

InChI Key

ICYKPAWCUCLHTF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1)C2=CC=C(C=C2)Br.[Br-]

Origin of Product

United States

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